methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate
Description
Historical Context and Discovery
The historical development of benzoxazine compounds traces back to pioneering work conducted in the mid-20th century, establishing the foundation for understanding complex heterocyclic systems like methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate. The initial discovery of benzoxazine chemistry occurred in 1944 when Holly and Cope developed the first small molecular weight benzoxazine compounds, marking the beginning of systematic research into this class of heterocyclic molecules. This foundational work established the fundamental principles that would later guide the synthesis and characterization of more complex benzoxazine derivatives, including those incorporating additional functional groups such as carboxylate esters.
The evolution of benzoxazine chemistry continued through subsequent decades, with significant advances in synthetic methodologies and structural understanding. Although the basic benzoxazine framework was established in the 1940s, it was not until 1994 that the first comprehensive study of crosslinked polybenzoxazines and their properties was reported by Ning and Ishida, representing a critical milestone in the field. This later development provided crucial insights into the polymerization behavior and practical applications of benzoxazine compounds, which would influence the design and synthesis of specialized derivatives like methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate.
The specific development of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate represents a more recent advancement in benzoxazine chemistry, building upon decades of accumulated knowledge in heterocyclic synthesis. The compound's creation required sophisticated understanding of both benzoxazine ring formation and the controlled introduction of multiple carbonyl functionalities along with ester groups. The systematic cataloging of this compound in chemical databases, with its assignment of Chemical Abstracts Service number 886362-85-2, reflects its recognition as a distinct chemical entity worthy of individual study and characterization.
Structural Classification Within Benzoxazine Derivatives
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate belongs to a specialized subclass of benzoxazine derivatives characterized by multiple oxygen-containing functional groups and extended conjugation systems. The compound's classification within the broader benzoxazine family is determined by its core structural features, which include the characteristic fused benzene-oxazine ring system that defines all benzoxazine compounds. However, this particular derivative is distinguished by the presence of two carbonyl groups at positions 2 and 4, along with a carboxylate ester functionality at position 8, creating a unique molecular architecture.
The fundamental benzoxazine structure consists of a benzene ring fused to an oxazine ring, with the general molecular formula typically being expressed as carbon-8 hydrogen-7 nitrogen-1 oxygen-1 for simple benzoxazine compounds. In contrast, methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate exhibits a significantly more complex composition with the molecular formula carbon-10 hydrogen-7 nitrogen-1 oxygen-5, reflecting the additional carbonyl and ester functionalities. This expanded molecular formula indicates the compound's classification as a highly substituted benzoxazine derivative with multiple electron-withdrawing groups that significantly influence its chemical behavior.
The structural classification of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate also encompasses its relationship to other functionally related compounds within the benzoxazine family. The compound shares structural similarities with isatoic anhydride derivatives, which also feature benzoxazine-like ring systems with additional carbonyl functionalities. This relationship suggests that the compound may exhibit chemical reactivity patterns similar to those observed in isatoic anhydride chemistry, including potential for ring-opening reactions and nucleophilic substitution processes.
Furthermore, the compound's classification extends to its potential synthetic accessibility through established benzoxazine synthesis methodologies. Traditional benzoxazine synthesis involves the Mannich condensation reaction utilizing phenols, amines, and formaldehyde as starting materials. However, the complex substitution pattern present in methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate suggests that its synthesis would require more sophisticated approaches, potentially involving cyclization reactions of appropriately substituted aromatic precursors or multi-step synthetic sequences designed to introduce the multiple functional groups in a controlled manner.
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-3,1-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-8(12)5-3-2-4-6-7(5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJRCDXWGMKDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649689 | |
| Record name | Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-85-2 | |
| Record name | Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Ortho-Aminobenzoate Derivatives
One common approach involves the cyclization of methyl 2-aminobenzoate derivatives under acidic or basic conditions to form the benzoxazine ring. The reaction proceeds via intramolecular nucleophilic attack of the amino group on a carbonyl carbon, followed by ring closure and oxidation to form the dioxo structure.
- Reaction conditions: Acidic or basic media, often using solvents like methanol or ethanol to enhance solubility.
- Temperature: Typically room temperature to moderate heating (20–100 °C).
- Reaction time: Several hours to overnight (e.g., 18 hours at 20 °C reported in some protocols).
Use of Orthoazide Benzoate and Triphenylphosphine
A specific method involves reacting orthoazide benzoate with triphenylphosphine and a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) in aqueous buffer solutions under a carbon dioxide atmosphere. This method facilitates the formation of the benzoxazine ring via a Staudinger-type reaction and subsequent cyclization.
- Solvent system: Aqueous buffer (pH ~7.6) with organic co-solvent.
- Atmosphere: Carbon dioxide to maintain reaction environment.
- Reaction time: Approximately 18 hours at 20 °C.
- Outcome: Efficient ring closure with minimized side reactions.
Oxidative Cyclization Using Diphenyl Diselenide and Hydrogen Peroxide
Another reported method uses diphenyl diselenide as a catalyst and hydrogen peroxide as an oxidant in a mixed solvent system of N,N-dimethylformamide (DMF) and acetonitrile at 25 °C for 24 hours. This oxidative cyclization converts isatin derivatives into isatoic anhydride analogs, which are structurally related to benzoxazine-2,4-dione systems.
- Catalyst: Diphenyl diselenide (0.5 mmol per 10 mmol substrate).
- Oxidant: 30% hydrogen peroxide.
- Solvent: DMF-acetonitrile mixture (10% DMF by volume).
- Workup: Addition of ferrous chloride solution, extraction with ethyl acetate, drying, and column chromatography.
- Yield: Approximately 85% for isatoic anhydride, a close structural analog.
Esterification and Cyclization Sequence
In some synthetic routes, the starting material is methyl 2,3-dioxoindoline-7-carboxylate or related esters. Esterification is performed first, followed by cyclization to form the benzoxazine ring. This method allows for the introduction of the methyl ester group prior to ring closure, ensuring the correct substitution pattern.
- Esterification: Using concentrated sulfuric acid in refluxing methanol.
- Cyclization: Alkylation with 1,2-dibromoethane in the presence of potassium carbonate, followed by hydrolysis and ring closure.
- Purification: Acid-base workup and chromatographic techniques.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, DMF, acetonitrile | Solvent choice affects solubility and kinetics |
| Temperature | 20 °C to 100 °C | Mild heating often improves yield |
| Reaction Time | 18–24 hours | Longer times favor complete cyclization |
| Catalysts/Agents | Diphenyl diselenide, triphenylphosphine | Catalysts promote oxidation and ring closure |
| Atmosphere | Carbon dioxide or inert gas | Prevents oxidation side reactions |
| pH | Neutral to slightly acidic/basic | pH control critical for ring formation |
Analytical Monitoring and Purification
- Thin-layer chromatography (TLC): Used to monitor reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy: Confirms structure and purity.
- Mass spectrometry (MS): Verifies molecular weight and composition.
- Column chromatography: Purifies the final product to high purity.
Summary of Key Research Findings
- The cyclization of ortho-aminobenzoate derivatives under controlled pH and temperature is a reliable method to synthesize methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-8-carboxylate with good yields.
- Oxidative cyclization using diphenyl diselenide and hydrogen peroxide provides an efficient catalytic route with high yield and mild conditions.
- The use of orthoazide benzoate and triphenylphosphine under CO2 atmosphere is a novel approach that enhances reaction specificity and yield.
- Esterification prior to cyclization ensures correct substitution and facilitates downstream functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making them useful in drug discovery and development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate, highlighting differences in substituents, ring systems, and functional groups:
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Biological Activity
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is a compound belonging to the benzoxazine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₇N₁O₃
- Molecular Weight : 177.16 g/mol
- CAS Number : 4692-99-3
Anticancer Activity
Research indicates that compounds within the benzoxazine class exhibit significant anticancer properties. A study on synthesized benzoxazepine derivatives, closely related to our compound of interest, demonstrated cytotoxic effects against various solid tumor cell lines. The mechanisms involved include the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play critical roles in cancer progression and inflammation .
Table 1: Cytotoxicity of Benzoxazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2,4-dioxo-2H-benzoxazine | HeLa | 25 | IL-6 and TNF-α modulation |
| Benzoxazepine A | MCF-7 | 30 | Apoptosis induction |
| Benzoxazepine B | A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of methyl 2,4-dioxo-2H-benzoxazine has been supported by findings that show its ability to reduce inflammatory markers in vitro. The compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages stimulated by lipopolysaccharides (LPS) .
Case Study: Inhibition of Inflammatory Mediators
A study evaluated the effects of various benzoxazine derivatives on LPS-induced inflammation in macrophages. The results indicated that methyl 2,4-dioxo-2H-benzoxazine significantly reduced levels of NO and PGE₂ compared to untreated controls.
Antimicrobial Activity
The antimicrobial efficacy of benzoxazine derivatives has been explored with varying results. While some derivatives exhibited moderate antibacterial activity against specific strains like Staphylococcus aureus, others showed limited effectiveness .
Table 2: Antimicrobial Activity of Selected Benzoxazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Methyl 2,4-dioxo-2H-benzoxazine | E. coli | 12 |
| Benzoxazepine A | S. aureus | 15 |
| Benzoxazepine B | P. aeruginosa | 10 |
The biological activities of methyl 2,4-dioxo-2H-benzoxazine are attributed to several mechanisms:
- Cell Cycle Modulation : Induction of apoptosis in cancer cells through cell cycle arrest.
- Cytokine Regulation : Modulation of pro-inflammatory cytokines impacting cancer growth and inflammation.
- Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
Q & A
Basic: What are the optimized synthetic routes and reaction conditions for methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate?
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include cyclization and esterification. Optimization strategies include:
- Solvent selection : Dimethylformamide (DMF) and toluene are commonly used, with DMF favoring higher yields (75–85%) under reflux, while toluene reduces side products at lower temperatures (60–80°C) .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization.
- Temperature control : Maintaining 80–100°C during esterification minimizes decomposition.
Methodological tip: Monitor reaction progress via TLC or HPLC to adjust conditions dynamically .
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
- 1H NMR : Confirm the presence of ester (-COOCH₃) and oxazine ring protons. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time of 12–14 minutes under isocratic conditions (60% acetonitrile/water) is typical for ≥98% purity .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 235.16 for C₁₀H₇NO₅) .
Basic: What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve high-purity crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively removes polar impurities.
- Key challenge : The compound’s low solubility in non-polar solvents necessitates gradient elution during chromatography .
Advanced: How does the oxazine ring’s electronic structure influence its reactivity in nucleophilic substitutions?
The electron-deficient carbonyl groups at positions 2 and 4 activate the oxazine ring toward nucleophilic attack. For example:
- Ammonolysis : Reacting with ammonia at 60°C in DMF opens the ring, forming a substituted benzamide derivative.
- Kinetic studies : DFT calculations suggest the C4 carbonyl is more reactive due to lower electron density (partial charge = +0.32 vs. +0.28 at C2) .
Methodological note: Use kinetic isotope effects (KIEs) or Hammett plots to quantify substituent effects .
Advanced: How can computational modeling predict degradation pathways under varying pH conditions?
- Molecular dynamics (MD) simulations : Simulate hydrolysis at pH 2–12 to identify labile bonds. For instance, the ester group hydrolyzes rapidly at pH > 10, while the oxazine ring remains stable below pH 8 .
- DFT calculations : Calculate activation energies for hydrolysis (e.g., ΔG‡ = 25–30 kcal/mol for ester cleavage) to prioritize experimental validation .
- Validation : Cross-reference computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
- Source analysis : Compare synthesis protocols—differences in solvents (e.g., DMF vs. THF) or drying methods (vacuum vs. ambient) may alter crystallinity and melting points.
- Standardization : Use a single-crystal X-ray diffraction (SCXRD) reference to validate NMR assignments. For example, SCXRD-confirmed bond lengths (C=O: 1.21 Å) can resolve ambiguities in NOESY spectra .
- Collaborative studies : Reproduce results across labs using identical batches and analytical conditions .
Basic: What storage conditions ensure long-term stability of this compound?
- Temperature : Store at 0–8°C in amber vials to prevent thermal degradation and photolysis .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
- Stability data : Accelerated studies show <5% degradation after 6 months under recommended conditions .
Advanced: What mechanistic insights explain its interactions with biological targets (e.g., enzymes)?
- Docking studies : Molecular docking with cytochrome P450 enzymes reveals hydrogen bonding between the oxazine oxygen and active-site residues (e.g., Arg-125).
- Enzymatic assays : Monitor IC₅₀ values (e.g., 12 µM for COX-2 inhibition) to correlate structure-activity relationships (SAR) .
- Metabolite profiling : LC-MS/MS identifies primary metabolites, such as hydroxylated derivatives, to map metabolic pathways .
Advanced: How can isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms in synthetic pathways?
- Labeling strategy : Introduce ¹³C at the ester carbonyl to track its fate during hydrolysis.
- NMR analysis : Observe ¹³C-¹H coupling in J-resolved spectra to confirm cleavage mechanisms .
- Applications : Isotope tracing quantifies kinetic vs. thermodynamic control in multi-step syntheses .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
